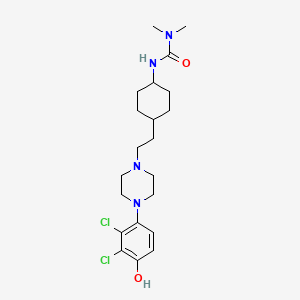

Hydroxy Cariprazine

Description

Structure

3D Structure

Properties

Molecular Formula |

C21H32Cl2N4O2 |

|---|---|

Molecular Weight |

443.4 g/mol |

IUPAC Name |

3-[4-[2-[4-(2,3-dichloro-4-hydroxyphenyl)piperazin-1-yl]ethyl]cyclohexyl]-1,1-dimethylurea |

InChI |

InChI=1S/C21H32Cl2N4O2/c1-25(2)21(29)24-16-5-3-15(4-6-16)9-10-26-11-13-27(14-12-26)17-7-8-18(28)20(23)19(17)22/h7-8,15-16,28H,3-6,9-14H2,1-2H3,(H,24,29) |

InChI Key |

BBIPYFKGVRDRJT-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)C(=O)NC1CCC(CC1)CCN2CCN(CC2)C3=C(C(=C(C=C3)O)Cl)Cl |

Origin of Product |

United States |

Biochemical Pathways of Hydroxy Cariprazine Metabolite Formation

Enzymatic Hydroxylation Processes of Cariprazine (B1246890) and its Demethylated Metaboliteseuropa.eunih.govdovepress.comreagila.protga.gov.aueuropa.eu

The metabolism of cariprazine is a complex process involving several enzymatic reactions, primarily hydroxylation and demethylation. nih.govdovepress.comresearchgate.net These transformations are crucial for the biotransformation and eventual elimination of the drug and its metabolites. reagila.proeuropa.eu The primary active metabolites of cariprazine are desmethyl cariprazine (DCAR) and didesmethyl cariprazine (DDCAR). europa.eunih.govdovepress.comresearchgate.net

Role of Cytochrome P450 Enzymes (e.g., CYP3A4, CYP2D6)europa.eudovepress.comresearchgate.netnih.govdrugbank.comnih.govpsychiatryonline.orgtaylorandfrancis.com

The involvement of these enzymes signifies that substances that inhibit or induce CYP3A4 can alter the plasma concentrations of cariprazine and its active metabolites. psychiatryonline.orgtaylorandfrancis.com For instance, strong inhibitors of CYP3A4 can lead to a significant increase in exposure to total cariprazine. europa.eu

Hydroxylation of Desmethyl Cariprazine (DCAR) to Hydroxy Desmethyl Cariprazine (HDCAR)europa.eunih.govdovepress.comreagila.protga.gov.aueuropa.eunih.gov

Desmethyl cariprazine (DCAR) is a primary metabolite formed through the demethylation of cariprazine. nih.govdovepress.com DCAR itself undergoes further metabolism. One of the key pathways is its hydroxylation to form hydroxy desmethyl cariprazine (HDCAR). europa.eureagila.protga.gov.aueuropa.eunih.gov This hydroxylation step is part of a combination of demethylation and hydroxylation that characterizes cariprazine's metabolic journey. europa.eureagila.protga.gov.aueuropa.eu The enzyme CYP3A4, and to a lesser extent CYP2D6, are responsible for this conversion. nih.gov

Hydroxylation of Didesmethyl Cariprazine (DDCAR) to Hydroxy Didesmethyl Cariprazine (HDDCAR)europa.eunih.govdovepress.comreagila.protga.gov.aueuropa.eunih.govdrugbank.com

Following the formation of DCAR, a subsequent demethylation reaction leads to the creation of didesmethyl cariprazine (DDCAR). nih.govdovepress.com DDCAR is then further metabolized through hydroxylation by CYP3A4 to produce hydroxy didesmethyl cariprazine (HDDCAR). europa.eureagila.protga.gov.aueuropa.eunih.govdrugbank.com This transformation is a critical step in the metabolic cascade of cariprazine. europa.eureagila.protga.gov.aueuropa.eu

Formation of Hydroxy Cariprazine (HCAR) Directly from Cariprazineeuropa.eunih.govreagila.protga.gov.aueuropa.eunih.gov

In addition to the demethylation pathway, cariprazine can be directly hydroxylated to form hydroxy cariprazine (HCAR). europa.eureagila.protga.gov.aueuropa.eunih.gov This process is also mediated by CYP3A4 and to a lesser extent by CYP2D6. tga.gov.aunih.gov The formation of HCAR represents another primary metabolic route for the parent drug. europa.eureagila.protga.gov.aueuropa.eu

Metabolic Pathways of Cariprazine

| Precursor | Metabolite | Primary Enzyme(s) |

| Cariprazine | Desmethyl Cariprazine (DCAR) | CYP3A4, CYP2D6 |

| Cariprazine | Hydroxy Cariprazine (HCAR) | CYP3A4, CYP2D6 |

| Desmethyl Cariprazine (DCAR) | Didesmethyl Cariprazine (DDCAR) | CYP3A4, CYP2D6 |

| Desmethyl Cariprazine (DCAR) | Hydroxy Desmethyl Cariprazine (HDCAR) | CYP3A4, CYP2D6 |

| Didesmethyl Cariprazine (DDCAR) | Hydroxy Didesmethyl Cariprazine (HDDCAR) | CYP3A4 |

Phase II Conjugation Pathways of Hydroxy Cariprazine Metaboliteseuropa.eunih.govreagila.protga.gov.aueuropa.eu

Following the initial Phase I hydroxylation reactions, the resulting hydroxy metabolites of cariprazine undergo Phase II conjugation. europa.eureagila.protga.gov.aueuropa.eu This phase of metabolism typically involves the addition of endogenous molecules to the metabolites, which increases their water solubility and facilitates their excretion from the body. drughunter.com

Glucuronidation and Sulfationeuropa.eureagila.protga.gov.aueuropa.eu

The hydroxylated metabolites of cariprazine, namely HCAR, HDCAR, and HDDCAR, are further biotransformed into their corresponding glucuronide and sulfate (B86663) conjugates. europa.eureagila.protga.gov.aueuropa.eu This process, known as glucuronidation and sulfation, is a common pathway for the detoxification and elimination of xenobiotics. drughunter.comresearchgate.net The formation of these conjugates renders the metabolites more polar, aiding in their subsequent removal from the system. europa.eureagila.protga.gov.aueuropa.eu

Preclinical Pharmacological Characterization of Hydroxy Cariprazine Metabolites

In Vitro Receptor Binding Profiles

The in vitro binding affinities of cariprazine (B1246890) and its major metabolites, DCAR and DDCAR, have been extensively studied across a range of neurotransmitter receptors. nih.govsemanticscholar.org These studies reveal a complex and nuanced interaction with key receptors implicated in the treatment of psychiatric disorders.

Cariprazine and its metabolites exhibit a strong affinity for both D2 and D3 dopamine (B1211576) receptors. nih.govnih.govresearchgate.net Notably, cariprazine demonstrates a preference for the D3 receptor, with approximately 10-fold higher affinity for human D3 versus human D2L and D2S receptors. nih.govresearchgate.netresearchgate.net Both DCAR and DDCAR also show a high affinity for human D3 and D2L receptors and, interestingly, display higher selectivity for the D3 receptor compared to the parent compound, cariprazine. nih.govnih.govsemanticscholar.org

| Compound | Human D3 Receptor (pKi) | Human D2L Receptor (pKi) | Human D2S Receptor (pKi) |

|---|---|---|---|

| Cariprazine | 10.07 | 9.16 | 9.31 |

| Desmethyl-cariprazine (DCAR) | Data not specifically provided for pKi | Data not specifically provided for pKi | Data not specifically provided for pKi |

| Didesmethyl-cariprazine (DDCAR) | Data not specifically provided for pKi | Data not specifically provided for pKi | Data not specifically provided for pKi |

Cariprazine and its metabolites also interact with various serotonin (B10506) receptor subtypes. They demonstrate high affinity for human 5-HT1A and 5-HT2B receptors. nih.govnih.govresearchgate.net The affinity for the 5-HT2A receptor is moderate. nih.govsemanticscholar.org Specifically, cariprazine has a high affinity for the human 5-HT2B receptor (pKi 9.24) and a lower, yet still significant, affinity for human 5-HT1A receptors (pKi 8.59). nih.govresearchgate.net DCAR and DDCAR exhibit a similar profile, with subnanomolar to low nanomolar affinity for human 5-HT2B and low nanomolar affinity for human 5-HT1A receptors. nih.govsemanticscholar.org

| Compound | Human 5-HT1A Receptor (pKi) | Human 5-HT2A Receptor (pKi) | Human 5-HT2B Receptor (pKi) |

|---|---|---|---|

| Cariprazine | 8.59 | 7.73 | 9.24 |

| Desmethyl-cariprazine (DCAR) | Low nanomolar affinity | Moderate affinity (7.5 | Subnanomolar/low nanomolar affinity |

| Didesmethyl-cariprazine (DDCAR) | Low nanomolar affinity | Moderate affinity (7.5 | Subnanomolar/low nanomolar affinity |

The binding profile of cariprazine and its metabolites extends to other neurotransmitter systems. They show moderate affinity for histamine (B1213489) H1 and sigma-1 receptors. nih.govsemanticscholar.org Cariprazine's affinity for the histamine H1 receptor has a reported pKi of 7.63. nih.govresearchgate.net

| Compound | Human Histamine H1 Receptor (pKi) | Human Sigma-1 Receptor (pKi) |

|---|---|---|

| Cariprazine | 7.63 | Moderate affinity (7.5 |

| Desmethyl-cariprazine (DCAR) | Moderate affinity (7.5 | Moderate affinity (7.5 |

| Didesmethyl-cariprazine (DDCAR) | Moderate affinity (7.5 | Moderate affinity (7.5 |

In Vitro Functional Activity Assays

The functional activity of a compound at its receptor targets is a critical determinant of its pharmacological effect. In vitro assays, such as [35S]GTPγS binding and cAMP signaling studies, have been employed to elucidate the agonist, antagonist, or partial agonist properties of cariprazine and its metabolites.

In [35S]GTPγS binding assays, cariprazine and its metabolite DDCAR have demonstrated varied functional activities depending on the receptor and tissue type. nih.govnih.govresearchgate.net At human D2 and D3 receptors expressed in cell lines, both cariprazine and DDCAR acted as antagonists. nih.govsemanticscholar.orgresearchgate.net However, in rat hippocampal membranes, they behaved as partial agonists at 5-HT1A receptors. nih.govnih.govresearchgate.net

Conversely, in cAMP signaling assays, cariprazine, DCAR, and DDCAR all acted as partial agonists at both D2 and D3 receptors. nih.govnih.govresearchgate.net At the 5-HT1A receptor, cariprazine and DDCAR were full agonists, while DCAR was a partial agonist. nih.govnih.govresearchgate.net At human 5-HT2B receptors, cariprazine, DCAR, and DDCAR were all found to be pure antagonists. nih.govnih.govresearchgate.net

Comparisons of intrinsic efficacy and potency reveal further distinctions between cariprazine and its metabolites. In [35S]GTPγS binding assays at human 5-HT1A receptors, DDCAR showed greater intrinsic efficacy but lower potency than cariprazine. nih.govdovepress.com In cAMP assays at D3 receptors, cariprazine had the highest potency, followed by DDCAR and then DCAR. nih.govdovepress.com At the 5-HT1A receptor in the same assay, DCAR had lower potency than both cariprazine and DDCAR. nih.govdovepress.com

| Compound | Receptor | Functional Activity ([35S]GTPγS) | Functional Activity (cAMP) |

|---|---|---|---|

| Cariprazine | D2 | Antagonist (human) | Partial Agonist |

| D3 | Antagonist (human) | Partial Agonist | |

| 5-HT1A | Partial Agonist (rat hippocampus) | Full Agonist | |

| 5-HT2B | - | Antagonist | |

| Desmethyl-cariprazine (DCAR) | D2 | - | Partial Agonist |

| D3 | - | Partial Agonist | |

| 5-HT1A | - | Partial Agonist | |

| 5-HT2B | - | Antagonist | |

| Didesmethyl-cariprazine (DDCAR) | D2 | Antagonist (human) | Partial Agonist |

| D3 | Antagonist (human) | Partial Agonist | |

| 5-HT1A | Partial Agonist (rat hippocampus) | Full Agonist | |

| 5-HT2B | - | Antagonist |

In Vivo Pharmacodynamic Studies in Animal Models

Brain Receptor Occupancy Studies (e.g., D2, D3)

In vivo studies in rats have been instrumental in elucidating the brain receptor occupancy of cariprazine and its major metabolite, didesmethyl-cariprazine (DDCAR). These investigations reveal that both compounds achieve high occupancy of dopamine D3 and D2 receptors at doses that elicit antipsychotic-like effects. frontiersin.org

Notably, cariprazine and DDCAR exhibit similar in vivo occupancy of D3 receptors in the rat brain. nih.govresearchgate.net However, a key distinction lies in their potency at the D2 receptor, with cariprazine being more potent than DDCAR in occupying these receptors. nih.govresearchgate.net Specifically, at a level of 50% receptor occupancy in the rat striatum, cariprazine levels were measured at 2.2 nM. nih.gov Positron emission tomography (PET) studies in nonhuman primates have further corroborated these findings, showing that cariprazine can occupy up to 94% of D2/D3 receptors. tandfonline.com In patients with schizophrenia, repeated dosing of cariprazine resulted in D2/D3 receptor occupancy ranging from 69% to over 90%, with its desmethyl and didesmethyl metabolites showing similar occupancy levels. tandfonline.comeuropa.eu

| Compound | Receptor | Key Finding | Species | Citation |

|---|---|---|---|---|

| Cariprazine | D2/D3 | Up to 94% occupancy in nonhuman primates. | Monkey | tandfonline.com |

| Cariprazine | D2/D3 | 69% to >90% occupancy in patients. | Human | tandfonline.comeuropa.eu |

| Cariprazine & DDCAR | D3 | Similar in vivo occupancy. | Rat | nih.govresearchgate.net |

| Cariprazine | D2 | More potent occupancy than DDCAR. | Rat | nih.govresearchgate.net |

| Desmethyl & Didesmethyl Metabolites | D2/D3 | Similar occupancy to cariprazine in patients. | Human | tandfonline.com |

Effects on Neurotransmitter Turnover and Biosynthesis in Brain Regions (e.g., Dopamine, Serotonin)

Studies in rodents have demonstrated that cariprazine and its metabolite DDCAR modulate the turnover of key neurotransmitters. Both compounds have been shown to increase dopamine turnover in the rat striatum. nih.govresearchgate.net This effect is dose-dependent. researchgate.net In contrast, they lead to a slight reduction in serotonin turnover in the frontal cortex. nih.govresearchgate.net

Furthermore, the influence of these compounds on dopamine biosynthesis has been investigated. Cariprazine acts as a partial agonist at D2 autoreceptors, partially suppressing the accumulation of DOPA (a precursor to dopamine) in the striatum of mice. nih.gov In reserpine-treated rats, both cariprazine and DDCAR partially inhibit the reserpine-induced enhancement of dopamine biosynthesis. nih.gov Cariprazine, however, exhibits a greater partial agonist effect on dopamine biosynthesis compared to DDCAR. nih.gov

| Compound | Neurotransmitter System | Effect | Brain Region | Species | Citation |

|---|---|---|---|---|---|

| Cariprazine & DDCAR | Dopamine Turnover | Increased | Striatum | Rat | nih.govresearchgate.net |

| Cariprazine & DDCAR | Serotonin Turnover | Slightly Reduced | Frontal Cortex | Rat | nih.gov |

| Cariprazine | Dopamine Biosynthesis | Partial Agonist (Suppression of DOPA accumulation) | Striatum | Mouse | nih.gov |

| Cariprazine & DDCAR | Dopamine Biosynthesis (in reserpine-treated model) | Partial Inhibition | Striatum | Rat | nih.gov |

Electrophysiological Modulations of Neuronal Activity (e.g., Midbrain Dopaminergic Neurons)

Electrophysiological studies in anesthetized rats have revealed that both cariprazine and DDCAR can modulate the firing activity of midbrain dopaminergic neurons. Systemic administration of either compound dose-dependently but partially suppresses the spontaneous activity of these neurons. nih.govresearchgate.netdovepress.com Cariprazine has been found to be more potent and shorter-acting in this regard compared to its metabolite, DDCAR. nih.govresearchgate.netdovepress.com

Specifically, in the substantia nigra pars compacta (SNc), both cariprazine and DDCAR significantly diminished dopamine neuron firing. dovepress.com The inhibitory effect of cariprazine on these neurons is thought to be mediated by its partial agonist activity at midbrain D2 autoreceptors. dovepress.com Further studies have shown that acute oral administration of cariprazine can increase the number of spontaneously firing dopaminergic neurons in the ventral tegmental area (VTA), but not in the SNc. nih.gov Conversely, chronic treatment with cariprazine led to a decrease in the number of spontaneously active VTA dopamine neurons. nih.gov

Behavioral Characterization in Rodent Models (e.g., Antipsychotic-like, Procognitive, Antidepressant-like effects)

The behavioral effects of cariprazine and its metabolites have been extensively studied in various rodent models, providing insights into their potential therapeutic applications.

Antipsychotic-like Effects: In models predictive of antipsychotic activity, DDCAR was found to be 3- to 10-fold less potent than cariprazine. nih.govresearchgate.netnih.gov This difference in potency is consistent with the lower D2 receptor occupancy observed for DDCAR. nih.govresearchgate.net Cariprazine has been shown to reverse hyperlocomotion induced by PCP or MK-801, suggesting efficacy against positive symptoms of schizophrenia. frontiersin.orgfrontiersin.org

Procognitive Effects: Cariprazine has demonstrated procognitive activity in several animal models. mdpi.comresearchgate.net It has been shown to improve learning performance in scopolamine-treated rats and to lessen cognitive deficits induced by phencyclidine (PCP). mdpi.comresearchgate.netsrce.hr These procognitive effects are thought to be at least partially mediated by its high affinity for and activity at D3 receptors. nih.govfrontiersin.orgdrugbank.com In mice, cariprazine significantly diminished PCP-induced cognitive deficits in wild-type animals, an effect that was absent in D3 receptor knockout mice. frontiersin.orgfrontiersin.org

Antidepressant-like Effects: Cariprazine has also exhibited antidepressant-like effects in rodent models. drugbank.com For instance, it has shown efficacy in a chronic mild stress model of anhedonia in rats. researchgate.net These effects are also believed to be linked to its D3 receptor activity. nih.govtandfonline.com

| Effect | Model | Compound | Key Finding | Species | Citation |

|---|---|---|---|---|---|

| Antipsychotic-like | General antipsychotic models | DDCAR | 3- to 10-fold less potent than cariprazine. | Rodent | nih.govresearchgate.netnih.gov |

| Antipsychotic-like | PCP/MK-801-induced hyperlocomotion | Cariprazine | Reversed hyperlocomotion. | Rodent | frontiersin.orgfrontiersin.org |

| Procognitive | Scopolamine-induced deficit | Cariprazine | Improved learning performance. | Rat | mdpi.comresearchgate.netsrce.hr |

| Procognitive | PCP-induced cognitive deficit | Cariprazine | Lessened cognitive deficits. | Mouse/Rat | frontiersin.orgfrontiersin.orgmdpi.com |

| Antidepressant-like | Chronic mild stress (anhedonia) | Cariprazine | Showed antidepressant-like action. | Rat | researchgate.net |

Analytical Methodologies for Hydroxy Cariprazine Metabolites in Research Settings

Chromatographic Techniques for Identification and Quantification

Chromatographic methods are the cornerstone of analyzing cariprazine (B1246890) and its hydroxylated metabolites. These techniques separate complex mixtures into individual components, allowing for their accurate measurement.

High-Performance Liquid Chromatography (HPLC) is a fundamental technique for the quantification of cariprazine and its metabolites. ijnrd.org Reversed-phase HPLC (RP-HPLC) methods are commonly developed and validated for this purpose. wisdomlib.orgwjpsronline.com These methods are essential for routine analysis in both bulk drug substance and pharmaceutical formulations. wjpsronline.comjaptronline.com

Several studies have detailed specific HPLC methods. For instance, one method utilized a C-18 Inertsil ODS-3 column with a mobile phase of 0.05M ammonium (B1175870) acetate (B1210297) buffer and acetonitrile (B52724) (50:50, v/v) at a pH of 4.8, achieving a retention time for cariprazine of 5.1 minutes. wisdomlib.org Another validated method employed an Agilent Zorbax SB-Aq C18 column with a mobile phase of acetonitrile and buffer (50:50 v/v) at a flow rate of 1.0 ml/min, where cariprazine had a retention time of 3.57 minutes. wjpsronline.com The detection is typically performed using a UV detector at wavelengths such as 216 nm or 253 nm. wjpsronline.comjaptronline.comresearchgate.net

Interactive Table: HPLC Method Parameters for Cariprazine Analysis

| Parameter | Method 1 | Method 2 | Method 3 |

|---|---|---|---|

| Column | C-18 Inertsil ODS-3 (250mm×4.6mm×5μm) innovareacademics.in | Agilent Zorbax SB-Aq (250 x 4.6mm, 5µ) wjpsronline.com | AGILENT C18 (250mm x 4.6ID) japtronline.com |

| Mobile Phase | 0.05M Ammonium Acetate Buffer : Acetonitrile (50:50, v/v) innovareacademics.in | Acetonitrile: Buffer (50:50 % v/v) wjpsronline.com | Methanol and 0.1% Orthophosphoric acid (75:25 v/v) japtronline.com |

| Flow Rate | Not Specified | 1.0 ml/min wjpsronline.com | 0.7 ml/min japtronline.com |

| Detection (UV) | Not Specified | 216 nm wjpsronline.com | 253 nm japtronline.com |

| Retention Time | 5.1 min wisdomlib.org | 3.57 min wjpsronline.com | 2.46 min japtronline.com |

For comprehensive metabolite profiling and quantification in biological samples, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is the preferred method due to its high selectivity and sensitivity. nih.govresearchgate.net This technique is crucial for preclinical pharmacokinetic studies, allowing for the determination of cariprazine and its major active metabolites, desmethyl-cariprazine (DCAR) and didesmethyl-cariprazine (DDCAR), in plasma, urine, and brain tissue. innovareacademics.innih.govnih.govdovepress.com

In these bioanalytical methods, samples are typically prepared using protein precipitation or liquid-liquid extraction with solvents like 1-chlorobutane. innovareacademics.inresearchgate.netdovepress.com The analysis is often performed using a mass spectrometer operating in positive-ion, multiple reaction monitoring (MRM) mode. dovepress.com For example, a validated LC-MS/MS method for analyzing cariprazine and its metabolites in human plasma used deuterated internal standards for quantification. researchgate.net In preclinical rat studies, LC-MS/MS was used to measure the concentration of cariprazine and DDCAR in brain dialysate to assess brain extracellular levels. nih.gov The lower limit of quantitation (LLOQ) for these methods is typically in the low ng/mL range, and can even reach pg/mL levels. nih.govthieme-connect.com

Interactive Table: LC-MS/MS Systems for Cariprazine Metabolite Analysis in Preclinical Studies dovepress.com

| Parameter | Rat Bioavailability Study | Rat Brain Penetration Study |

|---|---|---|

| LC System | Agilent 1100 | Agilent 1200 |

| MS System | PE Sciex API 365 | Sciex 5500 QTRAP |

| Column | XTerra RP18 (4.6x150 mm, 5 µm) | Zorbax Eclipse Plus C18 (50x4.6 mm, 1.8 µm) |

| Elution | Isocratic | Gradient |

| LLOQ (Plasma) | 0.5 ng/mL | Cariprazine: 0.1 ng/mL, DDCAR: 0.2 ng/mL |

Stability-Indicating Methods for Hydroxylated Degradation Products

Stability-indicating analytical methods are essential to ensure that the quantification of a drug substance is not affected by the presence of its degradation products. nih.govresearchgate.net Forced degradation studies are conducted by subjecting the drug to stress conditions such as acid and base hydrolysis, oxidation, heat, and photolysis, as per International Conference on Harmonisation (ICH) guidelines. researchgate.netnih.govresearchgate.net

For cariprazine, studies have shown that it is susceptible to degradation under acidic, alkaline, and oxidative conditions, while remaining stable under photolytic and thermal stress. nih.govresearchgate.net The developed chromatographic methods must be able to effectively separate the intact cariprazine peak from the peaks of any degradation products formed. nih.gov Liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS/MS) is a powerful tool for the characterization and identification of these degradation products, including hydroxylated species. nih.govresearchgate.net In one study, five novel degradation products of cariprazine were identified under various stress conditions. nih.gov The validation of these stability-indicating methods confirms their suitability for routine quality control and stability testing. nih.govresearchgate.net

Development and Validation of Bioanalytical Methods for Preclinical Studies

The development and validation of bioanalytical methods are fundamental for their application in preclinical studies. japtronline.com These methods, whether HPLC or LC-MS/MS, must undergo a rigorous validation process according to ICH guidelines to ensure their reliability for quantifying drugs and their metabolites in biological matrices. ijnrd.orgwisdomlib.org

Validation parameters include accuracy, precision (intraday and interday), specificity, linearity, and solution stability. wisdomlib.org For example, a validated RP-HPLC method for cariprazine demonstrated good linearity within a specific concentration range, with percentage recoveries between 98.26% and 100.47%. wisdomlib.org The limits of detection (LOD) and quantification (LOQ) are also determined to establish the sensitivity of the method. wisdomlib.org In preclinical pharmacokinetic studies in rats, validated LC-MS/MS methods have been successfully used to analyze plasma and brain homogenate samples to determine key pharmacokinetic parameters of cariprazine and its metabolites. nih.govdovepress.com The successful validation of these methods ensures that the data generated from preclinical trials are accurate and reliable for assessing the drug's behavior. nih.gov

Interactive Table: Validation Parameters for a Cariprazine HPLC Method wisdomlib.org

| Validation Parameter | Result |

|---|---|

| Linearity Range | 1-3 μg/ml |

| Correlation Coefficient (R²) | 0.9954 |

| Accuracy (% Recovery) | 98.26% - 100.47% |

| Intraday Precision (%RSD) | 0.71% |

| Interday Precision (%RSD) | 0.89% |

| Limit of Detection (LOD) | 0.2 μg/ml |

| Limit of Quantification (LOQ) | 0.7 μg/ml |

Contribution of Hydroxy Cariprazine Metabolites to the Overall Preclinical Pharmacological Profile of Cariprazine

Synergistic or Additive Effects with Parent Compound and Other Active Metabolites

The in vitro receptor binding and functional profiles of DCAR and DDCAR closely mirror that of cariprazine (B1246890). nih.govnih.gov All three compounds act as partial agonists at dopamine (B1211576) D2 and D3 receptors and serotonin (B10506) 5-HT1A receptors, and as antagonists at 5-HT2B receptors. nih.govnih.govpatsnap.com This similarity in the mechanism of action at key receptors means that as cariprazine is metabolized, the resulting active metabolites continue to engage the same therapeutic targets, ensuring a consistent pharmacological effect. The combined systemic concentration of cariprazine, DCAR, and DDCAR is considered the most clinically relevant measure of the drug's active moiety. drugbank.com

In functional assays, such as those measuring cAMP signaling, cariprazine, DCAR, and DDCAR all demonstrated partial agonist activity at D2 and D3 receptors. nih.govdovepress.com At the 5-HT1A receptor, cariprazine and DDCAR behaved as full agonists, while DCAR was a partial agonist. nih.govdovepress.com This slight variation suggests a nuanced, but largely overlapping, functional profile that contributes to the broad efficacy of cariprazine. The combined action of these three compounds on dopamine and serotonin pathways is believed to underpin the therapeutic benefits observed. patsnap.com

Role in Sustained Pharmacological Activity in Preclinical Models

A defining characteristic of cariprazine's pharmacokinetic profile is the long half-life of its active metabolites, which is fundamental to its sustained pharmacological activity. patsnap.comfrontiersin.org While cariprazine itself has a half-life of 1–3 days, its metabolites, DCAR and especially DDCAR, persist for much longer. frontiersin.org The half-life of DCAR is approximately 1–2 days, whereas DDCAR has a remarkably long half-life of 1–3 weeks. nih.govfrontiersin.org

This extended presence of active metabolites ensures that the therapeutic effects are maintained over a prolonged period. patsnap.com The long half-life of DDCAR, in particular, contributes to a more stable and consistent plasma concentration of the total active drug moiety, which may lead to a more stable treatment response. patsnap.comfrontiersin.org At steady state, DDCAR becomes the most prominent component, accounting for a significant portion of the total cariprazine exposure. nih.gov

Preclinical models support this role in sustained activity. Both cariprazine and DDCAR were found to dose-dependently suppress the spontaneous activity of midbrain dopaminergic neurons in rats. nih.govnih.gov Although the parent compound was more potent, it was shorter-acting than its metabolite, DDCAR. nih.govnih.gov This finding highlights how the metabolite continues to exert a pharmacological effect long after the parent compound's influence has diminished, contributing to the drug's prolonged action. The effective half-life of the total active moieties (cariprazine + DCAR + DDCAR) is estimated to be approximately 1 week. dovepress.com

Implications of Metabolite Receptor Selectivity (e.g., D3 vs D2 Receptor Selectivity)

Cariprazine is characterized by its preferential binding to dopamine D3 receptors over D2 receptors, a feature that distinguishes it from other antipsychotics. frontiersin.orgresearchgate.netmdpi.com This D3-preferring profile is not only maintained but is actually enhanced in its major metabolites. nih.govnih.gov Preclinical in vitro studies have demonstrated that both DCAR and DDCAR exhibit higher selectivity for D3 versus D2 receptors when compared to the parent compound, cariprazine. nih.govnih.govresearchgate.net

This heightened D3 selectivity may have significant therapeutic implications. The D3 receptor is highly expressed in brain regions associated with mood, cognition, and motivation. patsnap.com Preclinical evidence suggests that D3 receptor blockade or partial agonism is associated with pro-cognitive and antidepressant-like effects. drugbank.comdovepress.com The enhanced D3 preference of the metabolites could, therefore, amplify the parent drug's ability to address negative and cognitive symptoms. In vitro binding affinity studies confirm that DCAR and DDCAR have a higher affinity for human D3 receptors than cariprazine. dovepress.com

In vivo studies in rats showed that cariprazine and DDCAR had similar occupancy of D3 receptors in the brain. nih.govnih.gov However, cariprazine was found to be more potent for D2 receptor occupancy. nih.govnih.govresearchgate.net This difference in potency, with DDCAR being 3- to 10-fold less potent than cariprazine in rodent models of antipsychotic-like activity (which are largely D2-driven), underscores the distinct contribution of the metabolite. nih.govresearchgate.net The higher D3/D2 selectivity ratio of the metabolites, coupled with the long half-life of DDCAR, suggests a sustained and targeted engagement of D3 receptors, which may be crucial for the unique clinical profile of cariprazine, particularly its effects on negative symptoms. nih.govpatsnap.com

Data Tables

Table 1: In Vitro Receptor Binding Affinities (pKi) of Cariprazine and its Major Metabolites This table displays the negative logarithm of the inhibition constant (pKi) for cariprazine, desmethyl-cariprazine (DCAR), and didesmethyl-cariprazine (DDCAR) at various human receptors. Higher pKi values indicate stronger binding affinity.

| Receptor | Cariprazine (pKi) | DCAR (pKi) | DDCAR (pKi) |

| Dopamine D3 | 9.53 | 9.77 | 9.42 |

| Dopamine D2L | 8.86 | 8.84 | 8.71 |

| Serotonin 5-HT1A | 8.08 | 7.91 | 8.21 |

| Serotonin 5-HT2B | 8.88 | 8.92 | 9.08 |

| Serotonin 5-HT2A | 7.64 | 7.65 | 7.65 |

| Histamine (B1213489) H1 | 7.74 | 7.85 | 7.64 |

| Source: Adapted from preclinical pharmacodynamic characterization studies. dovepress.com |

Table 2: Functional Activity (cAMP Assay) of Cariprazine and its Metabolites This table summarizes the functional activity of cariprazine and its metabolites at key human receptors, indicating their potency (pEC50) and intrinsic activity relative to the natural ligand.

| Compound | Receptor | Activity Type | pEC50 / pIC50 |

| Cariprazine | Dopamine D2 | Partial Agonist | 8.85 |

| Dopamine D3 | Partial Agonist | 9.72 | |

| Serotonin 5-HT1A | Full Agonist | 8.84 | |

| DCAR | Dopamine D2 | Partial Agonist | 8.78 |

| Dopamine D3 | Partial Agonist | 9.17 | |

| Serotonin 5-HT1A | Partial Agonist | 8.39 | |

| DDCAR | Dopamine D2 | Partial Agonist | 8.72 |

| Dopamine D3 | Partial Agonist | 9.27 | |

| Serotonin 5-HT1A | Full Agonist | 8.96 | |

| Source: Data derived from in vitro functional assays. dovepress.com |

Future Directions in Academic Research on Hydroxy Cariprazine Metabolites

Comprehensive Structure-Activity Relationship Studies of Hydroxylated Forms

Future academic research should systematically synthesize the identified hydroxylated metabolites of cariprazine (B1246890) and evaluate their pharmacological profiles. This would involve conducting in-vitro binding assays to determine their affinity for a wide range of CNS receptors, particularly dopamine (B1211576) D2 and D3 receptors, serotonin (B10506) 5-HT1A and 5-HT2A receptors, and others where the parent compound and its desmethyl metabolites show activity. researchgate.net

Following binding affinity studies, functional assays are necessary to characterize these hydroxylated metabolites as agonists, partial agonists, or antagonists at these receptors. This will help to determine whether hydroxylation leads to a potentiation, attenuation, or a qualitative change in the pharmacological activity compared to cariprazine, DCAR, and DDCAR.

Table 2: Receptor Binding Profile of Cariprazine and its Major Active Metabolites (for comparison)

| Compound | Dopamine D2 Receptor Affinity (pKi) | Dopamine D3 Receptor Affinity (pKi) | Serotonin 5-HT1A Receptor Affinity (pKi) |

| Cariprazine | 9.16 | 10.07 | 8.59 |

| Desmethyl-cariprazine (DCAR) | Not extensively reported | Not extensively reported | Not extensively reported |

| Didesmethyl-cariprazine (DDCAR) | High affinity, similar to cariprazine | High affinity, similar to cariprazine | High affinity, similar to cariprazine |

Data for DCAR and DDCAR are often described as having similar profiles to the parent drug, but specific pKi values are not always detailed in comparative tables. researchgate.net

Advanced Preclinical Modeling of Metabolite-Mediated Receptor Interactions

Future research should utilize preclinical models to investigate the specific behavioral and neurochemical effects of the isolated hydroxylated metabolites. This could involve direct administration of these compounds in rodent models to assess their antipsychotic-like, antidepressant-like, and cognitive-enhancing potential. Such studies would help to determine if these metabolites contribute to the therapeutic effects of cariprazine or if they are primarily involved in its clearance and detoxification.

Furthermore, sophisticated in-vivo techniques such as positron emission tomography (PET) imaging with radiolabeled hydroxylated metabolites could be employed to study their brain penetration and receptor occupancy in living organisms. This would provide invaluable information about their pharmacokinetic and pharmacodynamic properties in a physiological context.

Development of Novel Analytical Tools for Hydroxy Cariprazine Metabolites in Complex Biological Matrices (Preclinical)

The advancement of research into hydroxy cariprazine metabolites is contingent upon the availability of robust and sensitive analytical methods for their detection and quantification in complex biological matrices. While methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS) have been developed for cariprazine and its desmethyl metabolites, specific methods optimized for the various potential hydroxylated species are needed for preclinical research. researchgate.net

Future efforts in this area should focus on:

Developing highly selective and sensitive LC-MS/MS methods: This includes the synthesis of stable isotope-labeled internal standards for each major hydroxylated metabolite to ensure accurate quantification.

Creating specific immunoassays: The development of monoclonal or polyclonal antibodies that can specifically recognize the hydroxylated forms of cariprazine could lead to the creation of rapid and high-throughput immunoassay platforms.

Exploring advanced separation techniques: Techniques such as supercritical fluid chromatography (SFC) or multidimensional chromatography could be investigated to improve the separation of isomeric hydroxylated metabolites, which may have different pharmacological properties.

These novel analytical tools will be instrumental in conducting detailed pharmacokinetic studies in preclinical models, enabling researchers to accurately measure the absorption, distribution, metabolism, and excretion of each hydroxylated cariprazine metabolite.

Q & A

Q. How are multiplicity adjustments handled in cariprazine trials with hierarchical endpoint testing (e.g., MADRS, CGI-S)?

- Methodological Answer : Gatekeeping strategies prioritize primary endpoints (e.g., MADRS total score) followed by secondary endpoints (CGI-S). Hochberg or Bonferroni corrections control family-wise error rates. In MDD trials, nominal p-values for CGI-S are reported, but significance is only claimed if adjusted p <0.05 after hierarchical testing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.